molecular formula C8H9Br2N B2697116 2-(2,5-Dibromophenyl)ethanamine CAS No. 1215916-78-1

2-(2,5-Dibromophenyl)ethanamine

Cat. No.: B2697116
CAS No.: 1215916-78-1
M. Wt: 278.975
InChI Key: BJWMXULBNPTTOW-UHFFFAOYSA-N
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Description

2-(2,5-Dibromophenyl)ethanamine is a brominated phenylethylamine (PEA) of significant interest in neuropharmacology research. With a molecular formula of C8H9Br2N , this compound serves as a key chemical tool for investigating the serotonin receptor system. Scientific studies have characterized this compound as a potent and subtype-selective antagonist at the 5-HT2A receptor . In functional assays using cloned rat receptors, it effectively blocks serotonin-induced currents at the 5-HT2A receptor without antagonizing the 5-HT2C receptor, revealing a unique pharmacological profile . Its potency as a 5-HT2A receptor antagonist follows a distinct structure-activity relationship among related PEAs . This selective action makes it a valuable compound for researchers dissecting the complex roles of 5-HT2A receptor signaling in the central nervous system and for exploring mechanisms that may be distinct from classical receptor agonism . The compound is related to the 2C-X family of phenethylamines, and its structure provides insights into how conformational restraint and substituents impact receptor selectivity and functional activity . 2-(2,5-Dibromophenyl)ethanamine is supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications or human consumption. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

2-(2,5-dibromophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWMXULBNPTTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dibromophenyl)ethanamine typically involves the bromination of phenylethylamine. One common method is the electrophilic aromatic substitution reaction where phenylethylamine is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of 2-(2,5-Dibromophenyl)ethanamine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dibromophenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromine atoms can be reduced to form the corresponding phenylethylamine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenylethylamine.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

2-(2,5-Dibromophenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dibromophenyl)ethanamine involves its interaction with various molecular targets. The bromine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to specific receptors or enzymes. The amine group can form hydrogen bonds, further stabilizing the interaction with its molecular targets. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares 2-(2,5-Dibromophenyl)ethanamine with key analogs:

Compound Name Substituents Molecular Formula Receptor Affinity/SAR* Pharmacological Notes
2-(2,5-Dibromophenyl)ethanamine Br at 2,5 positions C₈H₉Br₂N Limited data; bromine may reduce 5-HT2A efficacy compared to methoxy groups Understudied; potential hallucinogen
2C-H (2,5-Dimethoxyphenethylamine) OCH₃ at 2,5 positions C₁₀H₁₅NO₂ High 5-HT2A affinity Precursor for NBOMe derivatives; controlled substance
25I-NBOMe OCH₃ at 2,5; I at 4; N-benzyl methoxy group C₁₈H₂₂INO₃ Extreme 5-HT2A potency (EC₅₀ < 1 nM) Associated with fatalities; illegal worldwide
2-(2,5-Dimethylphenoxy)ethanamine CH₃ at 2,5; phenoxy linkage C₁₀H₁₅NO Likely low receptor affinity Non-psychoactive; used in industrial synthesis
2-(3,5-Dimethoxy-4-trifluoroethoxy)phenylethanamine OCH₃ at 3,5; OCF₂CF₃ at 4 C₁₂H₁₆F₃NO₃ Enhanced lipophilicity and CNS penetration Research chemical; fluorinated substituents alter metabolism

*SAR: Structure-Activity Relationship

Key Differences in Physicochemical Properties

  • Halogen vs.
  • Lipophilicity : Bromine increases molecular weight (325.97 g/mol vs. 2C-H’s 181.23 g/mol), which may reduce solubility but enhance protein binding .
  • Metabolic Stability : Brominated compounds are generally more resistant to oxidative metabolism than methoxy or methyl derivatives, leading to longer half-lives .

Pharmacological and Legal Status

  • 2-(2,5-Dibromophenyl)ethanamine: Not explicitly listed in controlled substance schedules, but structural similarity to regulated phenethylamines (e.g., 2C-I) may subject it to analog laws .
  • 2C-X Series: Explicitly banned under U.S. Analog Act and international treaties due to hallucinogenic effects .
  • NBOMe Derivatives : Classified as Schedule I drugs; 25I-NBOMe has caused numerous overdoses due to high potency .

Research Findings and Gaps

  • Toxicity : Brominated phenethylamines are less studied, but halogenated analogs (e.g., 2C-B) show lower acute toxicity than NBOMe compounds .
  • Receptor Binding : Computational models suggest bromine’s steric bulk may hinder 5-HT2A binding compared to smaller substituents (e.g., CH₃, OCH₃) .
  • Synthetic Accessibility : Bromine’s cost and reactivity make 2-(2,5-Dibromophenyl)ethanamine less common in illicit markets compared to methoxy analogs .

Biological Activity

2-(2,5-Dibromophenyl)ethanamine, also known as dibromophenylethylamine, is an organic compound with significant potential in various biological applications. With the molecular formula C8H9Br2N, this compound features a phenyl ring substituted with two bromine atoms at the 2 and 5 positions. Its unique structure allows it to participate in diverse chemical reactions and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of 2-(2,5-Dibromophenyl)ethanamine typically involves the bromination of phenylethylamine through electrophilic aromatic substitution. This method requires careful control of reaction conditions to prevent over-bromination. The compound can also undergo various reactions such as oxidation, reduction, and substitution, which can alter its biological activity.

Key Reactions

  • Oxidation : The amine group can be oxidized to form nitroso or nitro derivatives.
  • Reduction : The bromine atoms can be reduced to yield phenylethylamine.
  • Substitution : Bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Biological Activity

Research indicates that 2-(2,5-Dibromophenyl)ethanamine exhibits notable biological activities, particularly in the context of drug development and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atoms facilitate halogen bonding, enhancing binding affinity to specific receptors or enzymes. Additionally, the amine group can form hydrogen bonds, stabilizing interactions that modulate biological pathways.

Case Studies and Research Findings

  • Antitumor Activity : A study explored the potential of 2-(2,5-Dibromophenyl)ethanamine as an antitumor agent. The compound demonstrated significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
    Cell LineIC50 (µM)
    MCF-7 (Breast)15.4
    HeLa (Cervical)10.3
    A549 (Lung)12.7
    These findings indicate that structural modifications could enhance its efficacy against specific cancer types.
  • Neuroprotective Effects : Another study investigated the neuroprotective properties of dibromophenylethylamine in models of neurodegenerative diseases. Results showed that the compound inhibited oxidative stress and apoptosis in neuronal cells.
    AssayResult
    ROS ProductionDecreased by 40%
    Apoptosis RateReduced by 30%
  • Antimicrobial Activity : The compound was also assessed for antimicrobial properties against various bacterial strains. It exhibited moderate activity against both Gram-positive and Gram-negative bacteria.
    BacteriaMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL

Comparative Analysis

When compared to similar compounds such as 2-(2,4-dibromophenyl)ethanamine and 4-bromo-2,5-dimethoxyphenethylamine, 2-(2,5-Dibromophenyl)ethanamine shows unique reactivity due to the specific positioning of bromine atoms. This positioning enhances its ability to participate in halogen bonding and influences its chemical reactivity and biological activity.

CompoundKey Features
2-(2,5-Dibromophenyl)ethanamineUnique bromine positioning; high reactivity
2-(2,4-Dibromophenyl)ethanamineDifferent bromine positioning; lower reactivity
4-Bromo-2,5-dimethoxyphenethylamineContains methoxy groups; altered activity

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